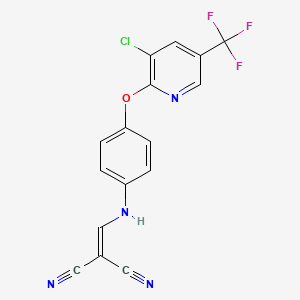
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic chemical known for its unique structural components and wide range of potential applications. Its intricate molecular arrangement places it in a category of compounds with significant roles in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves multi-step reactions, typically starting with the preparation of the pyridyloxy intermediate. This intermediate is then subjected to various reaction conditions, such as coupling with the appropriate amines and nitriles, under controlled temperature and pressure conditions to achieve the desired product. Catalysts such as palladium may be used to enhance the yield and selectivity.
Industrial production methods: Industrially, the synthesis might involve large-scale reactors with continuous flow systems to maintain the desired reaction conditions efficiently. Strict quality control protocols ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: Oxidation reactions may utilize agents such as potassium permanganate, while reduction reactions might involve agents like sodium borohydride. Substitution reactions often occur under the influence of strong bases or acids.
Major products
Wissenschaftliche Forschungsanwendungen
The compound's diverse structure makes it valuable in numerous fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, influencing biological processes at a molecular level. This selectivity is critical for its potential therapeutic applications, as it can modulate specific pathways without affecting others.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, such as those containing trifluoromethyl groups or pyridyloxy moieties, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile stands out due to its unique reactivity and selectivity. Similar compounds include:
4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenylamine
Methane-1,1-dicarbonitrile derivatives
These comparisons highlight the compound's distinctive characteristics, making it a compound of significant interest in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4O/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKHIFLYZQSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
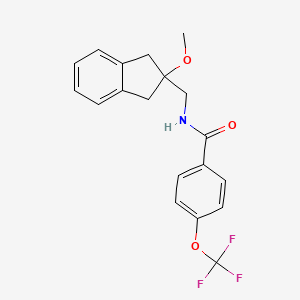
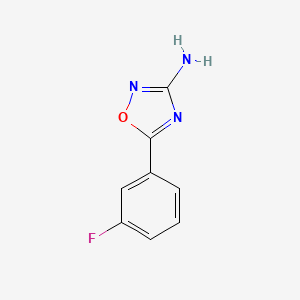
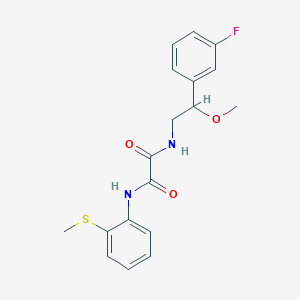
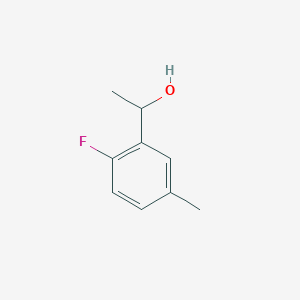
![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)

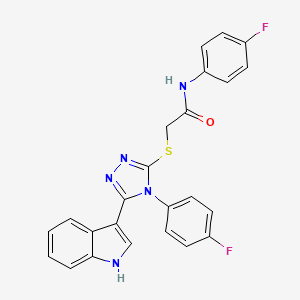
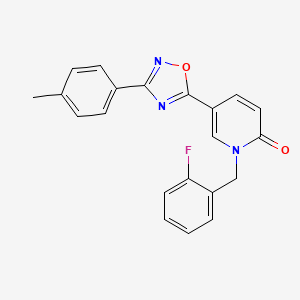

![5-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2788513.png)
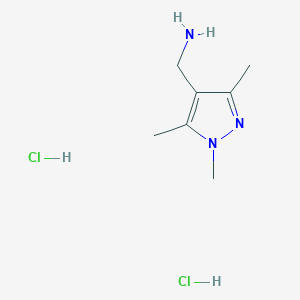
![3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B2788516.png)
![4-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2788517.png)
